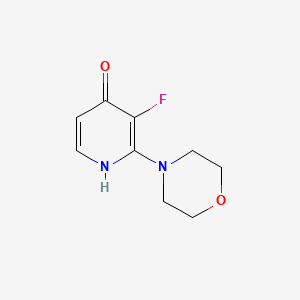![molecular formula C8H10BNO2 B581018 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1093644-03-1](/img/structure/B581018.png)
3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is a type of organoboron compound. Organoboron compounds are recognized for their potent pharmacological activities, including anticancer potential . They are used in a wide range of applications in chemistry, energy research, materials science, and life sciences .
Synthesis Analysis
The synthesis of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This process is efficient and can be used to synthesize a series of compounds .Molecular Structure Analysis
The molecular structure of “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is characterized by the presence of a boron atom, which contributes to its unique electron deficiency and coordination property . This structure is key to its wide range of applications and its potential as a pharmaceutical agent .Chemical Reactions Analysis
Organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” are valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that is not well developed but has been reported to be catalyzed in a radical approach .Aplicaciones Científicas De Investigación
Boron-Based Compounds
Given its boron-containing moiety, 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol falls into the category of boron-based compounds. These compounds have gained attention due to their unique properties and potential therapeutic applications. For instance, boron-containing heterocycles have been explored as enzyme inhibitors for treating skin inflammation, such as psoriasis and atopic dermatitis .
Organic Synthesis Strategies
Recent advances in synthetic methodologies have enabled efficient access to benzoxazole derivatives. Researchers have explored various reaction conditions, catalysts (including nanocatalysts and metal catalysts), and substrates. The compound’s synthesis using 2-aminophenol and other reagents has been a focal point, leading to improved strategies for accessing this class of compounds .
Soni, S., Sahiba, N., Teli, S., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Link Wu, Y., Zhang, Y., & Wang, J. (2021). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Link Design and Synthesis of New Boron-Based Benzo [c] [1,2,5 … - MDPI. Link
Mecanismo De Acción
Target of Action
The primary targets of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-3-methanamine, are sterol-containing cytoplasmic membranes of pathogens . These targets play a crucial role in maintaining the structural integrity of the pathogens.
Mode of Action
The compound interacts with its targets, specifically the sterol-containing cytoplasmic membranes of pathogens, leading to the death of the fungal cells . This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are involved in immune responses and inflammation, and their dysregulation can lead to pathological changes in skin structure and barrier function, as seen in conditions like psoriasis and atopic dermatitis .
Pharmacokinetics
It’s worth noting that the compound’s ability to penetrate the skin and its low cytotoxicity make it a promising candidate for topical application .
Result of Action
The compound’s action results in the inhibition of cytokine release, leading to a decrease in inflammation and pathological changes in skin structure . It has been shown to have high antifungal activity and low cytotoxicity, making it a potential treatment for conditions like psoriasis and atopic dermatitis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to effectively penetrate the skin, suggesting that it may be particularly effective in environments where it can come into direct contact with the affected area . .
Direcciones Futuras
The future of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” looks promising. They are being explored for their potential as therapeutic agents, especially in the field of anticancer research . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for pharmaceutical applications .
Propiedades
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFETVOAAGXSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

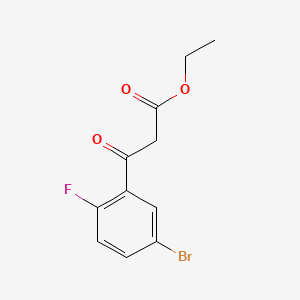
![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
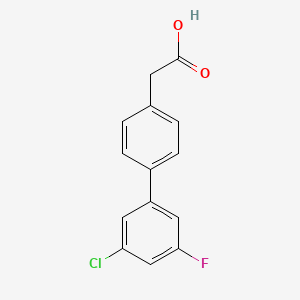

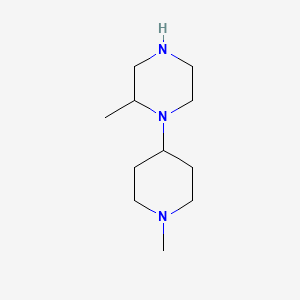
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

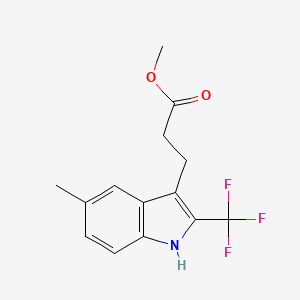


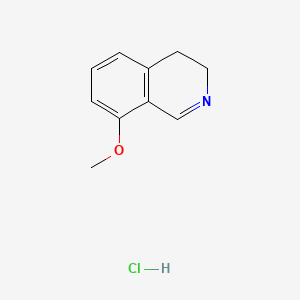
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
